Cas no 1507189-99-2 (2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid)

2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid
- Benzeneacetic acid, 5-fluoro-2-hydroxy-α-oxo-
- EN300-1829888
- 1507189-99-2
-
- インチ: 1S/C8H5FO4/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,10H,(H,12,13)
- InChIKey: XDBAWYYDFFIXHF-UHFFFAOYSA-N
- ほほえんだ: C(C1C=C(C=CC=1O)F)(=O)C(=O)O
計算された属性
- せいみつぶんしりょう: 184.01718680g/mol
- どういたいしつりょう: 184.01718680g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- 密度みつど: 1.557±0.06 g/cm3(Predicted)
- ふってん: 353.3±42.0 °C(Predicted)
- 酸性度係数(pKa): 1.87±0.54(Predicted)
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829888-0.05g |
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid |
1507189-99-2 | 0.05g |
$780.0 | 2023-09-19 | ||
Enamine | EN300-1829888-0.1g |
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid |
1507189-99-2 | 0.1g |
$817.0 | 2023-09-19 | ||
Enamine | EN300-1829888-0.25g |
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid |
1507189-99-2 | 0.25g |
$855.0 | 2023-09-19 | ||
Enamine | EN300-1829888-1.0g |
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid |
1507189-99-2 | 1g |
$928.0 | 2023-06-03 | ||
Enamine | EN300-1829888-10.0g |
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid |
1507189-99-2 | 10g |
$3992.0 | 2023-06-03 | ||
Enamine | EN300-1829888-10g |
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid |
1507189-99-2 | 10g |
$3992.0 | 2023-09-19 | ||
Enamine | EN300-1829888-2.5g |
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid |
1507189-99-2 | 2.5g |
$1819.0 | 2023-09-19 | ||
Enamine | EN300-1829888-5.0g |
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid |
1507189-99-2 | 5g |
$2692.0 | 2023-06-03 | ||
Enamine | EN300-1829888-0.5g |
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid |
1507189-99-2 | 0.5g |
$891.0 | 2023-09-19 | ||
Enamine | EN300-1829888-1g |
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid |
1507189-99-2 | 1g |
$928.0 | 2023-09-19 |
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acidに関する追加情報
Comprehensive Overview of 2-(5-Fluoro-2-hydroxyphenyl)-2-oxoacetic Acid (CAS No. 1507189-99-2): Properties, Applications, and Industry Insights
2-(5-Fluoro-2-hydroxyphenyl)-2-oxoacetic acid (CAS No. 1507189-99-2) is a fluorinated aromatic compound with a unique molecular structure that combines a hydroxyphenyl moiety with an oxoacetic acid functional group. This chemical entity has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both fluoro and hydroxy substituents enhances its reactivity, making it valuable for synthesizing complex molecules. Researchers are particularly interested in its role in developing small-molecule inhibitors and biologically active compounds, aligning with the growing demand for precision medicine and sustainable crop protection solutions.
In recent years, the compound’s relevance has surged alongside trends like green chemistry and AI-driven drug discovery. Laboratories leveraging machine learning for molecular design often explore derivatives of 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid to optimize pharmacokinetic properties. Its chelating ability also positions it as a candidate for metal-organic frameworks (MOFs), a hot topic in materials science. Frequently searched questions such as "What are the applications of fluorinated aromatic acids?" or "How to synthesize 2-oxoacetic acid derivatives?" highlight its interdisciplinary appeal. The compound’s low environmental persistence, compared to non-fluorinated analogs, further aligns with regulatory shifts toward eco-friendly chemicals.
From a synthetic standpoint, CAS 1507189-99-2 is typically prepared via Friedel-Crafts acylation or oxidative cleavage of substituted catechols. Its electron-withdrawing fluorine atom influences reaction pathways, enabling selective modifications—a feature exploited in high-throughput screening workflows. Analytical techniques like HPLC and NMR are critical for purity assessment, as even trace impurities can affect downstream applications. Industry reports suggest rising procurement of this compound by contract research organizations (CROs), driven by demand for custom synthesis services. This trend reflects broader market dynamics, where niche intermediates gain traction due to their role in accelerating R&D cycles.
Beyond pharmaceuticals, 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid has exploratory uses in organic electronics. Its conjugated system and ability to form stable anions underpin studies on organic semiconductors, a field gaining momentum with the push for flexible electronics. Searches for "fluorophenol derivatives in material science" or "thermal stability of oxoacetic acids" underscore this intersection. However, challenges like solubility limitations in polar solvents necessitate formulation innovations, a topic frequently addressed in patent literature. As industries prioritize scalable synthesis, catalytic methods for producing this compound are under active investigation, often featuring in peer-reviewed journals on synthetic organic chemistry.
Regulatory and safety profiles of CAS 1507189-99-2 remain compliant with major chemical inventories (e.g., TSCA, REACH), though proper handling protocols are emphasized due to its irritant potential. The compound’s stability under ambient conditions facilitates logistics, a practical advantage for global suppliers. With the fine chemicals market projected to grow at 6% CAGR, intermediates like this are poised to benefit, particularly in regions with robust API manufacturing infrastructure. Future research may focus on enantioselective variants or hybrid scaffolds combining its core with heterocyclic motifs, addressing unmet needs in therapeutic areas such as oncology and neurology.
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